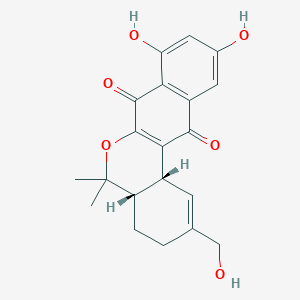

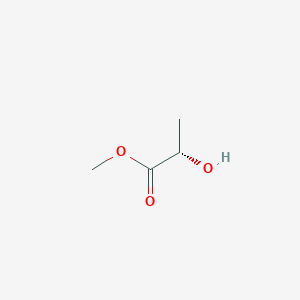

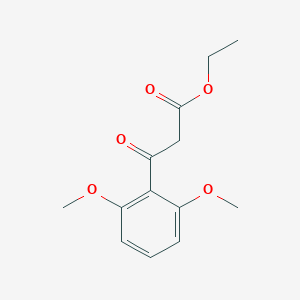

![molecular formula C12H17N3O6 B143457 1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester CAS No. 594860-43-2](/img/structure/B143457.png)

1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

Esters are named as if the alkyl chain from the alcohol is a substituent. This is followed by the name of the parent chain from the carboxylic acid part of the ester with an –e removed and replaced with the ending –oate .

Chemical Reactions Analysis

Esters can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .

Physical And Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed. They are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Aplicaciones Científicas De Investigación

Synthesis Processes

Nucleoside Synthesis : This compound is used in the synthesis of nucleosides. Acid-catalyzed fusion procedures involving triazole compounds with acylated ribofuranose yield various substituted triazoles, including derivatives similar to this compound (Lehmkuhl, Witkowski, & Robins, 1972).

Ribavirin Derivative Synthesis : It serves as an important intermediate in the synthesis of Ribavirin, a broad-spectrum antiviral drug. Various methods, including catalysis by solid superacids, are used for efficient synthesis (Chengxia, 2010).

Chemical Transformations and Syntheses

Carboxylic Acid and Amino Acid Derivatives : It's utilized in the synthesis of carboxylic acid and amino acid derivatives, showing potential in antiviral activity research. The compound's modifications lead to different glycopeptides with potential biological activities (Ali, Ali, & Abdel-Rahman, 2007).

Manufacturing Processes Development : The compound's synthesis has been scaled from laboratory procedures to manufacturing processes, indicating its industrial and pharmaceutical relevance (Zhang, Dong, & Cleary, 2005).

Structural Studies

- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been studied, providing insights into its chemical configuration and potential applications in material science and pharmaceutical chemistry (Seibel, Miner, Norris, & Wagner, 2007).

Other Applications

Cytotoxic Activities : Palladium(II) complexes with carbohydrate derivatives of this compound exhibit cytotoxic activities against cancer cell lines. This signifies its potential in cancer research and therapy (Deepthi et al., 2014).

Microwave-Promoted Synthesis : The compound is involved in microwave-promoted synthesis processes, indicating its role in modern, efficient chemical synthesis methodologies (Özil, Bodur, Ülker, & Kahveci, 2015).

Safety And Hazards

Direcciones Futuras

Esters are widely used in a variety of applications, including the production of artificial flavors and fragrances . They are also used in the production of biodiesel . Future research and development in this field could lead to more efficient and sustainable methods of ester production and utilization.

Propiedades

IUPAC Name |

methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-5-13-9(14-15)11(17)18-3/h5-8,10,16H,4H2,1-3H3/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQWAPJMSPHWBK-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478648 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

CAS RN |

594860-43-2 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

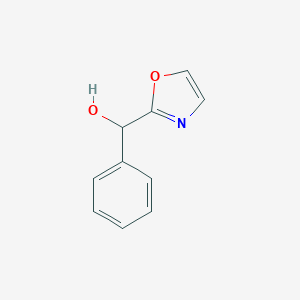

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

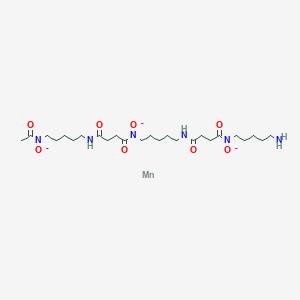

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

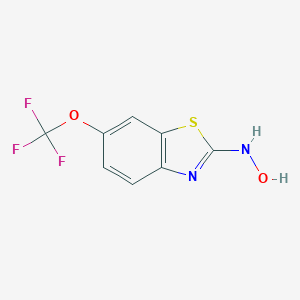

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)